nNOS Inhibitory Potency: Target Compound vs. Optimized Aminopyridine-Pyrrolidine Leads
While 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol itself is a weak nNOS inhibitor (IC50 > 55.69 µM), this inactivity is its key differentiation for procurement as a synthetic intermediate . In contrast, advanced leads in the aminopyridine-pyrrolidine series, such as 'aminopyridine-pyrrolidine, 5' and 'aminopyridine-pyrrolidine, 7', exhibit potent Ki values of 388 nM and 250 nM against rat nNOS, respectively [1]. The target compound's weaker activity confirms it serves as a starting scaffold, not a final optimized ligand, which is essential for research groups developing novel inhibitors from scratch.
| Evidence Dimension | nNOS Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (ALA1707761 assay) |
| Comparator Or Baseline | aminopyridine-pyrrolidine, 5: Ki = 388 nM; aminopyridine-pyrrolidine, 7: Ki = 250 nM (rat nNOS) |
| Quantified Difference | Target compound is >143-fold less potent than compound 5 and >222-fold less potent than compound 7. |
| Conditions | Target: Homo sapiens enzyme (ALA1738554/ALA1738603). Comparators: rat recombinant nNOS, hemoglobin capture assay. |
Why This Matters
This evidence confirms the compound's role as a research intermediate, not a false positive, allowing procurement for SAR expansion rather than direct biological use.
- [1] BindingDB Entries: BDBM29233 (CHEMBL508014) and BDBM29235. Affinity Data for aminopyridine-pyrrolidine series. Retrieved April 23, 2026. View Source
